KadcoccineacidE
Description
Kadcoccine acid E is a rearranged 6/6/5/6-fused tetracyclic triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to the kadcoccine acid series (A–N), characterized by a rare 14(13→12)-abeo-lanostane skeleton .
Properties
Molecular Formula |
C32H46O5 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-5-oxo-1,2,3,4a,7,8,9,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H46O5/c1-18(10-9-11-19(2)29(35)36)22-12-14-31(7)23(20(22)3)16-24-25(31)17-26(34)28-30(5,6)27(37-21(4)33)13-15-32(24,28)8/h11,17-18,22-24,27-28H,3,9-10,12-16H2,1-2,4-8H3,(H,35,36)/b19-11-/t18-,22-,23+,24-,27-,28+,31-,32-/m1/s1 |
InChI Key |
CKQGWGBRFAIRJQ-XSGQYPGXSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC(=O)[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CC(=O)C4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidE typically involves a multi-step process that includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur.
Catalysts: Catalysts are often used to accelerate the reaction and improve yield. Common catalysts include transition metals and organic acids.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of reactants are used to produce this compound on a commercial scale.
Optimization: The reaction conditions are optimized for maximum efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
KadcoccineacidE undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Solvents like ethanol, methanol, and water are commonly used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation states, while reduction may yield lower oxidation states or different functional groups.
Scientific Research Applications
KadcoccineacidE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of KadcoccineacidE involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Kadcoccine Acid Series (A–N)
The kadcoccine acids (A–N) are distinguished by variations in their side chains and stereochemistry. For example:
Table 1: Cytotoxicity of Selected Kadcoccine Acids
Kadcoccitanes (A–D)
Kadcoccitanes are rearranged lanostane-type triterpenoids with anticoagulant properties. Unlike kadcoccine acids, they lack the 6/6/5/6 fused system but share a lanostane-derived backbone:
Seco-Coccinic Acids and Kadcoccinones
- Seco-Coccinic Acids (F, G, K) : Demonstrate anti-leukemic activity (GI₅₀: 15.2–28.4 µM) via growth inhibition of HL-60 cells . Their "seco" structure (cleaved rings) contrasts with the intact tetracyclic system of kadcoccine acids.
- Kadcoccinones (A–F): Cytotoxicity varies with stereochemistry. For example, kadcoccinone B (23S,24R) is more active than kadcoccinone C (23R,24S), highlighting the importance of epoxy configurations .
Table 2: Bioactivity Comparison of Kadsura-Derived Triterpenoids
Anti-HIV and Neuroprotective Compounds
- Kadcoccinic Acids (A–H) : Kadcoccinic acid D and H inhibit HIV-1 activity (12.4–19.4% inhibition) . Their α,β-unsaturated lactone systems may enhance antiviral effects, a feature absent in kadcoccine acid E.
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